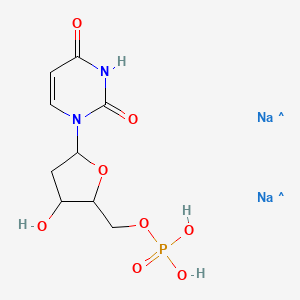
Deoxyuridine monophosphate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuridine monophosphate disodium begins with uridine monophosphate. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and ATP to uridine diphosphate and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase catalyzes the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate. Finally, deoxyuridine triphosphate is converted to deoxyuridine monophosphate through the addition or removal of phosphate groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of synthetic organic chemistry techniques. The compound is synthesized in a controlled environment to ensure high purity and yield. The process often involves the use of high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Deoxyuridine monophosphate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxyuridine, and various substituted derivatives .
Scientific Research Applications
Deoxyuridine monophosphate disodium has a wide range of scientific research applications, including:
Biology: Utilized in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in treating various cancers, including squamous cell cancer.
Industry: Employed in the production of nucleotides and other biochemical compounds.
Mechanism of Action
Deoxyuridine monophosphate disodium exerts its effects by serving as a substrate for the enzyme thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. The inhibition of this conversion can control bacterial and eukaryotic cell growth .
Comparison with Similar Compounds
Similar Compounds
- Uridine monophosphate disodium
- Deoxycytidine monophosphate disodium
- Deoxyuridine triphosphate sodium salt
- Uridine triphosphate trisodium salt hydrate
Uniqueness
Deoxyuridine monophosphate disodium is unique in its role as a precursor to deoxythymidine monophosphate, making it essential for DNA synthesis. Its ability to be used as a reference substrate in chemotherapy studies further highlights its importance in scientific research .
Properties
Molecular Formula |
C9H13N2Na2O8P |
|---|---|
Molecular Weight |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
InChI Key |
CWTUMDATELIIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


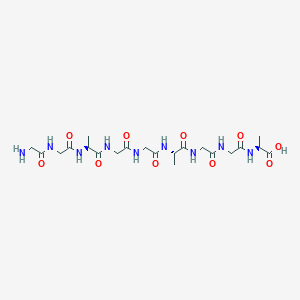
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
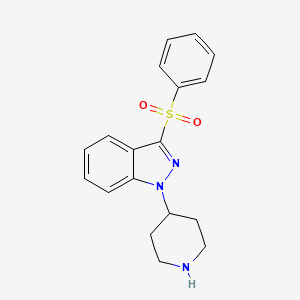
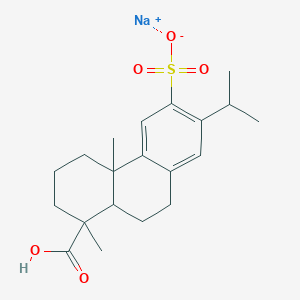
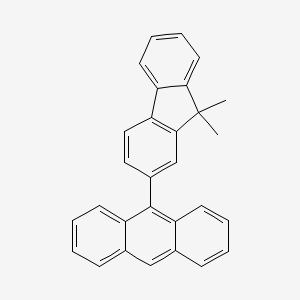
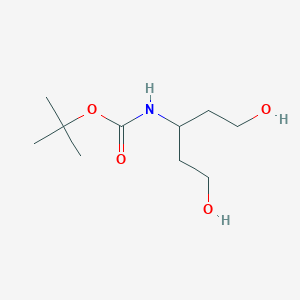
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
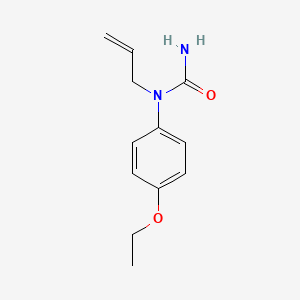

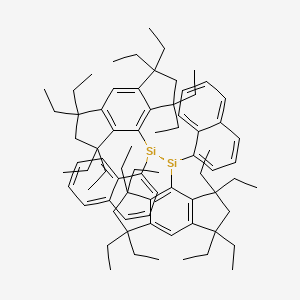
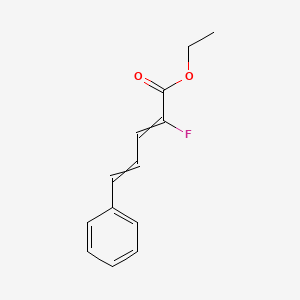
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
